5-Bromonicotinaldehyde
Overview
Description
5-Bromonicotinaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H4BrNO .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted at position 3 by a carboxamide group . The molecular weight is 186.01 g/mol .Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm³, a boiling point of 251.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 38.8±0.3 cm³, and a molar volume of 110.5±3.0 cm³ . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis of Functionalized Polyenic Compounds : 5-Bromonicotinaldehyde serves as a precursor in the synthesis of functionalized polyenic compounds, which are significant in organic chemistry and materials science (Soullez et al., 1995).
DNA Synthesis Studies : It has been used in the synthesis of nuclear and mitochondrial DNA in rat liver, playing a crucial role in biological and biochemical research (Gross & Rabinowitz, 1969).
Preparation of Heteroditopic Ligands : The compound is employed in the one-pot bromo- and chloro-methylation of 5-substituted salicylaldehydes for preparing heteroditopic ligands. These ligands are important in the binding of metal salts in organic and coordination chemistry (Wang et al., 2006).
Drug Discovery for Difficult Targets : Compounds including this compound can modulate novel and challenging target classes, aiding in drug discovery for difficult targets with large, flat, and groove-shaped binding sites (Doak et al., 2016).
Supramolecular Network Assembly : The 5-bromonicotinate moiety acts as a versatile building block in assembling supramolecular networks, particularly in coordination polymers, due to its tethered bromine atom (Gu et al., 2014).
Antibacterial Activity : this compound has shown excellent antibacterial activity, making it significant in medicinal chemistry and pharmaceutical research (Li, 2009).
Neural Stem Cell Differentiation : Exposure of neural stem cells to derivatives of this compound can lead to a loss of global DNA methylation and trigger glial differentiation. This application is particularly relevant in differentiation therapy for oncology (Schneider & d’Adda di Fagagna, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromonicotinaldehyde, also known as 5-Bromo-3-formylpyridine, is a ligand that binds to the nicotinic acetylcholine receptor . This receptor is found in the brain and central nervous system, where it plays a crucial role in cognitive functions such as memory, attention, and learning .
Biochemical Pathways
It’s known that the nicotinic acetylcholine receptor, to which this compound binds, is involved in numerous neurological pathways
Result of Action
This compound has been shown to have an effect on Alzheimer’s disease by repairing damaged neurons . It also inhibits bacterial growth through binding to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial replication and cell division .
Biochemical Analysis
Biochemical Properties
5-Bromonicotinaldehyde is a ligand that binds to the nicotinic acetylcholine receptor . This receptor is found in the brain and central nervous system, where it is involved in cognitive functions such as memory, attention, and learning . It has been shown to have an effect on Alzheimer’s disease by repairing damaged neurons .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a ligand for the nicotinic acetylcholine receptor . It has been shown to have an effect on Alzheimer’s disease by repairing damaged neurons . It also inhibits bacterial growth through binding to the DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial replication and cell division .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the nicotinic acetylcholine receptor . This binding can influence the function of the receptor and subsequently impact various cellular processes . Additionally, this compound can bind to DNA gyrase and topoisomerase IV enzymes, inhibiting their function and thus affecting bacterial replication and cell division .
Temporal Effects in Laboratory Settings
It is known that the compound is a stable solid at room temperature
Properties
IUPAC Name |
5-bromopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-1-5(4-9)2-8-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUVGKAEOFPLDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382808 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113118-81-3 | |
Record name | 5-Bromonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.